1-Naphthylpropylene oxide

Description

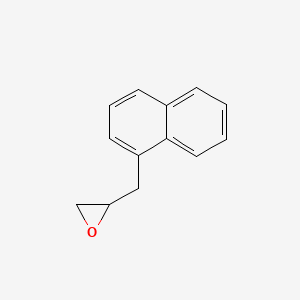

1-Naphthylpropylene oxide (CAS: 132-75-2), also referred to as 3-(1-naphthoxy)propylene oxide, is an epoxide derivative containing a naphthyl group attached to a propylene oxide backbone . This compound is structurally characterized by a reactive three-membered epoxide ring, which contributes to its utility in organic synthesis, particularly in the production of pharmaceuticals like Naphazoline .

Properties

IUPAC Name |

2-(naphthalen-1-ylmethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O/c1-2-7-13-10(4-1)5-3-6-11(13)8-12-9-14-12/h1-7,12H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWOPZBLNKPZCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10988587 | |

| Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68884-32-2 | |

| Record name | 1-Naphthylpropylene oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068884322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Naphthalen-1-yl)methyl]oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10988587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Naphthylpropylene oxide can be synthesized through several methods. One common approach involves the reaction of 1-naphthaldehyde with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), under controlled conditions. The reaction typically proceeds at room temperature and yields the desired epoxide product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and efficient processes. For example, the epoxidation of 1-naphthylpropylene using hydrogen peroxide in the presence of a catalyst, such as titanium silicalite-1 (TS-1), can be employed. This method offers high selectivity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 1-Naphthylpropylene oxide undergoes various chemical reactions, including:

Oxidation: The epoxide group can be oxidized to form diols or other oxygenated derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced products.

Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.

Major Products Formed:

Oxidation: Diols and other oxygenated derivatives.

Reduction: Alcohols and other reduced products.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Naphthylpropylene oxide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 1-naphthylpropylene oxide involves its interaction with various molecular targets and pathways. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, such as proteins and nucleic acids. This reactivity underlies its potential biological activities and therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural and functional differences between 1-naphthylpropylene oxide and related compounds:

Key Observations:

- Reactivity : The epoxide ring in this compound is highly reactive, similar to propylene oxide and styrene oxide, enabling nucleophilic addition reactions. However, the naphthyl group may stabilize transition states in ring-opening reactions compared to simpler epoxides .

- Toxicity: Naphthalene oxides are known to form hemoglobin adducts, leading to hemolytic anemia in mammals .

- Solubility : The naphthyl group likely reduces water solubility compared to propylene oxide, aligning with hydrophobic trends observed in methylnaphthalenes .

Toxicological and Environmental Profiles

Comparative toxicity data for selected compounds:

Key Findings:

- Metabolic Pathways : Like naphthalene oxide, this compound may undergo cytochrome P450-mediated oxidation, forming reactive intermediates capable of binding to cellular macromolecules .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for 1-Naphthylpropylene oxide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves nucleophilic substitution or epoxidation reactions. For example, naphthol derivatives (e.g., 1-naphthol) are reacted with propargyl bromide in the presence of a base like K₂CO₃ in DMF, followed by quenching and purification . Optimization includes monitoring reaction progress via TLC (e.g., using n-hexane:ethyl acetate 9:1) and adjusting stoichiometry or solvent polarity to improve yield.

- Key Conditions : Stirring time (2–4 hours), temperature (room temperature or controlled heating), and inert atmosphere to prevent side reactions .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodology : Use infrared spectroscopy (IR) to identify functional groups (e.g., epoxide C-O stretching at ~850 cm⁻¹) and nuclear magnetic resonance (¹H/¹³C NMR) to confirm molecular structure. High-performance liquid chromatography (HPLC) or gas chromatography (GC) can assess purity . For polymers or derivatives, viscosity measurements (e.g., using USP guidelines for polyethylene oxide analogs) may apply .

Q. How can researchers systematically review existing toxicity data for this compound?

- Methodology : Follow Cochrane systematic review protocols:

- Search Strategy : Use databases like PubMed, TOXCENTER, and NTRL with query strings combining chemical names (e.g., "this compound"), CAS numbers, MeSH terms (e.g., "Polycyclic Aromatic Hydrocarbons/pharmacology"), and keywords like "genotoxicity" or "metabolic pathways" .

- Data Extraction : Prioritize peer-reviewed studies, grey literature (e.g., government reports), and controlled exposure experiments in humans/animals .

Advanced Research Questions

Q. How can contradictions in toxicity or pharmacokinetic data across studies be resolved?

- Methodology :

- Meta-Analysis : Compare study designs for variables like dosage (mg/kg), exposure duration, and model organisms. Adjust for confounding factors (e.g., metabolic enzyme variations) using statistical tools .

- In Silico Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) models to predict toxicity endpoints (e.g., LD50) when empirical data conflict .

Q. What strategies improve yield in multi-step syntheses of this compound derivatives?

- Methodology :

- Stepwise Monitoring : Use TLC or LC-MS after each synthetic step (e.g., oxidation/reduction) to isolate intermediates .

- Catalyst Selection : Test transition-metal catalysts (e.g., CrO₃ for oxidation, LiAlH₄ for reduction) to enhance regioselectivity in epoxide formation .

Q. How can researchers design experiments to study the compound’s reactivity in polymer matrices?

- Methodology :

- Polymer Compatibility Tests : Use DSC (Differential Scanning Calorimetry) to assess thermal stability and FTIR to detect covalent bonding between this compound and polymer chains (e.g., polyethylene oxide) .

- Cross-Linking Studies : Evaluate mechanical properties (e.g., tensile strength) of composite materials under varying curing conditions .

Data Management & Validation

Q. What protocols ensure reproducibility in synthesizing and testing this compound?

- Methodology :

- Detailed Reaction Logs : Document solvent purity (e.g., anhydrous DMF), exact stoichiometry, and environmental controls (e.g., humidity).

- Interlab Validation : Share samples with collaborating labs for independent NMR/LC-MS verification .

Q. How can computational tools augment experimental research on this compound?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.